molecular formula C15H28N4O7 B12539127 L-Valyl-L-seryl-L-alanyl-L-threonine CAS No. 798540-90-6

L-Valyl-L-seryl-L-alanyl-L-threonine

Cat. No.: B12539127
CAS No.: 798540-90-6
M. Wt: 376.41 g/mol
InChI Key: NHLJQQSPQDLQQA-SSRBZLIGSA-N
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Description

L-Valyl-L-seryl-L-alanyl-L-threonine is a synthetic tetrapeptide composed of valine, serine, alanine, and threonine. This sequence is of significant interest in protein chemistry and biomedical research for studying peptide structure and function. Peptides containing serine and threonine are often investigated for their role as substrates in kinase activity assays and phosphorylation studies, which are critical processes in cellular signaling pathways . The specific arrangement of these amino acids may also serve as a model system for researching oligopeptide transport mechanisms and stability, given the known involvement of similar short-chain peptides in biological interactions . As a defined peptide, it provides researchers with a pure standard for metabolic studies, given the established role of its component amino acids, serine and threonine, in energy metabolism and as precursors for other amino acids in various organisms . The product is supplied as a high-purity, lyophilized solid. It is intended for in-vitro research applications within a controlled laboratory environment. This compound is strictly for research use and is not approved for any form of human or veterinary consumption.

Properties

CAS No.

798540-90-6

Molecular Formula

C15H28N4O7

Molecular Weight

376.41 g/mol

IUPAC Name

(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-3-hydroxybutanoic acid

InChI

InChI=1S/C15H28N4O7/c1-6(2)10(16)14(24)18-9(5-20)13(23)17-7(3)12(22)19-11(8(4)21)15(25)26/h6-11,20-21H,5,16H2,1-4H3,(H,17,23)(H,18,24)(H,19,22)(H,25,26)/t7-,8+,9-,10-,11-/m0/s1

InChI Key

NHLJQQSPQDLQQA-SSRBZLIGSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CO)NC(=O)[C@H](C(C)C)N)O

Canonical SMILES

CC(C)C(C(=O)NC(CO)C(=O)NC(C)C(=O)NC(C(C)O)C(=O)O)N

Origin of Product

United States

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS)

Resin Selection and Activation

SPPS is the most widely used method for synthesizing Val-Ser-Ala-Thr due to its efficiency and scalability. The process begins with selecting a resin, typically 2-chlorotrityl chloride or Rink amide resin , which provides stable anchoring for the C-terminal amino acid. For Val-Ser-Ala-Thr, the C-terminal threonine is first attached to the resin via its carboxyl group. Activation of the resin involves swelling in dichloromethane (DCM) or dimethylformamide (DMF), followed by coupling the Fmoc-protected threonine using a mixture of diisopropylethylamine (DIEA) and hydroxybenzotriazole (HOBt).

Table 1: Resin Activation Parameters
Resin Type Swelling Solvent Coupling Reagent Activation Time
2-Chlorotrityl DCM DIEA/HOBt 2 hours
Rink Amide DMF HBTU/DIEA 1 hour

Deprotection and Coupling Cycles

After resin activation, the Fmoc group is removed using 20–30% piperidine in DMF , exposing the amino group for subsequent couplings. Each amino acid (Ala, Ser, Val) is sequentially added using pre-activated derivatives, such as Fmoc-amino acid-Opfp (pentafluorophenyl esters) or HBTU-mediated couplings , to minimize racemization. For example, Fmoc-alanine is coupled using HBTU (4 equiv) and DIEA (8 equiv) in DMF, with reaction completion confirmed by Kaiser testing.

Key Challenges:
  • Aggregation : Pseudoproline dipeptides (e.g., Ser-Ala) are incorporated to reduce chain aggregation during synthesis.
  • Side Reactions : Capping with acetic anhydride after each coupling step prevents truncated sequences.

Cleavage and Purification

The final peptide is cleaved from the resin using a mixture of trifluoroacetic acid (TFA) , water, and triisopropylsilane (95:2.5:2.5 v/v). Crude Val-Ser-Ala-Thr is precipitated in cold diethyl ether, yielding a purity of 70–85%. Further purification via reverse-phase HPLC (C18 column, 10–40% acetonitrile gradient) enhances purity to >98%.

Solution-Phase Peptide Synthesis

Fragment Condensation

Solution-phase synthesis is employed for small-scale production or when SPPS is impractical. Val-Ser-Ala-Thr is assembled via segment condensation , where protected fragments (e.g., Val-Ser and Ala-Thr) are synthesized separately and coupled. For instance, the mixed carbonic anhydride method activates the carboxyl group of Val-Ser using isobutyl chloroformate, which is then reacted with the amino group of Ala-Thr.

Example Protocol:
  • Val-Ser Synthesis :
    • Fmoc-Val-OH and H-Ser-OtBu are coupled using DCC/HOBt in DCM.
    • Fmoc deprotection with piperidine yields free Val-Ser.
  • Ala-Thr Synthesis :
    • Boc-Ala-OH and H-Thr-OBzl are coupled via HBTU/DIEA.
  • Condensation :
    • Val-Ser (activated as pentafluorophenyl ester) reacts with Ala-Thr in DMF, yielding Val-Ser-Ala-Thr-OBzl.
    • Final deprotection with hydrogenolysis removes benzyl groups.

Challenges in Solution-Phase Synthesis

  • Low Yields : Multi-step reactions often result in cumulative losses, with total yields of 30–50%.
  • Racemization : Prolonged coupling times increase epimerization, necessitating strict temperature control (<0°C).

Enzymatic and Microbial Synthesis

Enzymatic Ligation

While less common for tetrapeptides, protease-catalyzed synthesis offers stereochemical precision. Thermolysin, a metalloprotease, catalyzes the condensation of Val-Ser and Ala-Thr fragments in aqueous buffer (pH 7.0, 40°C). However, substrate specificity limits its utility for non-natural sequences like Val-Ser-Ala-Thr.

Comparative Analysis of Methods

Table 2: Method Comparison for Val-Ser-Ala-Thr Synthesis
Parameter SPPS Solution-Phase Enzymatic
Yield 70–85% 30–50% <20%
Purity >98% post-HPLC 80–90% 60–70%
Time 2–3 days 5–7 days 1–2 weeks
Cost High (reagents) Moderate Low (substrates)
Scalability Excellent Limited Poor

Chemical Reactions Analysis

Types of Reactions

L-Valyl-L-seryl-L-alanyl-L-threonine can undergo various chemical reactions, including:

    Oxidation: The serine and threonine residues can be oxidized to form hydroxylated derivatives.

    Reduction: Reduction reactions can target the peptide bonds or side chains.

    Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide or peracids.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Alkyl halides or acyl chlorides.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated peptides, while substitution can introduce new functional groups into the peptide chain.

Scientific Research Applications

L-Valyl-L-seryl-L-alanyl-L-threonine has several applications in scientific research:

    Chemistry: Used as a model compound to study peptide synthesis and reactions.

    Biology: Investigated for its role in cellular processes and signaling pathways.

    Medicine: Explored for potential therapeutic applications, such as drug delivery systems.

    Industry: Utilized in the development of peptide-based materials and coatings.

Mechanism of Action

The mechanism by which L-Valyl-L-seryl-L-alanyl-L-threonine exerts its effects involves interactions with specific molecular targets. These targets can include enzymes, receptors, or other proteins. The peptide may modulate the activity of these targets, leading to changes in cellular functions and signaling pathways.

Comparison with Similar Compounds

Structural Analogues

Table 1: Key Structural and Functional Differences
Compound Name Sequence/Structure Molecular Weight Key Features Reference
L-Valyl-L-seryl-L-alanyl-L-threonine Val-Ser-Ala-Thr ~405.4 g/mol Hydroxyl (Thr), hydrophobic (Val, Ala), polar (Ser); potential enzyme substrate Inferred from
N-Acetyl-L-alanyl-L-methionyl-L-valylglycyl-L-threonine Ac-Ala-Met-Val-Gly-Thr 519.6 g/mol Acetylated N-terminus, methionine (sulfur-containing), glycine spacer
L-Threonyl-L-alanyl-L-valyl-L-threonyl... Thr-Ala-Val-Thr-Ala-Gly-Gly-Ser 775.8 g/mol Extended sequence with glycine repeats; enhanced conformational flexibility
L-Valine-L-alanyl-L-valyl-L-alanyl-L-prolyl-L-threonyl... Val-Ala-Val-Ala-Pro-Thr... 392724-17-3 (CAS) Proline introduces rigidity; pharmaceutical excipient applications

Key Observations :

  • Backbone Flexibility : Val-Ser-Ala-Thr lacks proline or glycine residues, limiting conformational flexibility compared to glycine-rich sequences (e.g., Thr-Ala-Val-Thr-Ala-Gly-Gly-Ser) .
  • Functional Groups : Unlike N-acetylated analogs (e.g., Ac-Ala-Met-Val-Gly-Thr), Val-Ser-Ala-Thr has a free N-terminal amine, enhancing its reactivity in coupling reactions .
  • Stereochemical Complexity: Threonine’s dual chiral centers (C2: S, C3: R) contrast with simpler amino acids like alanine or valine, requiring precise enzymatic control during synthesis .

Biological Activity

L-Valyl-L-seryl-L-alanyl-L-threonine is a tetrapeptide composed of four amino acids: valine, serine, alanine, and threonine. Its molecular formula is C14_{14}H26_{26}N4_{4}O4_{4}, with a molecular weight of approximately 364.41 g/mol. This compound has garnered interest due to its potential biological activities, which include antimicrobial properties, antioxidant effects, and implications in cellular signaling pathways.

Chemical Structure and Properties

The specific sequence and arrangement of amino acids in this compound influence its structural properties and biological activities. The conformation of peptides like this one can be affected by environmental factors such as pH and temperature, which are critical in biochemical processes.

Biological Activities

1. Antimicrobial Properties:
this compound has been investigated for its ability to inhibit the growth of various bacteria and fungi. Peptides with similar structures have shown significant antimicrobial activity, suggesting that this tetrapeptide may also possess similar effects. For example, studies on other peptides indicate their efficacy against pathogens like Escherichia coli and Staphylococcus aureus.

2. Antioxidant Activity:
Peptides are known to exhibit antioxidant properties, which help in scavenging free radicals and reducing oxidative stress within cells. This activity is particularly relevant in the context of age-related diseases and cellular aging.

3. Role in Cellular Processes:
Research suggests that this compound may interact with specific molecular targets such as enzymes and receptors, modulating various cellular functions and signaling pathways. This modulation can influence processes such as cell proliferation, apoptosis, and immune responses.

The mechanisms by which this compound exerts its biological effects involve interactions with proteins and enzymes that are crucial for cellular functions. These interactions can lead to alterations in signaling cascades that govern cellular behavior.

Table 1: Summary of Biological Activities

Biological ActivityDescription
AntimicrobialInhibits growth of bacteria and fungi
AntioxidantScavenges free radicals, reducing oxidative stress
Cellular SignalingModulates enzyme activity and receptor interactions

Future Directions

Further empirical studies are needed to elucidate the specific mechanisms of action for this compound. Investigating its interactions at the molecular level will provide insights into its potential therapeutic applications.

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